molecular formula C22H22N4O3S B307915 6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

カタログ番号 B307915
分子量: 422.5 g/mol
InChIキー: WRHSLNWEGPMRHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The compound is commonly referred to as MMB-2201 and belongs to the class of synthetic cannabinoids.

作用機序

MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. The compound binds to these receptors and activates them, leading to a range of physiological effects. MMB-2201 has been shown to have a higher affinity for CB1 receptors than CB2 receptors. The activation of CB1 receptors by MMB-2201 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the compound's psychoactive effects.
Biochemical and Physiological Effects
MMB-2201 has been shown to have a range of biochemical and physiological effects. The compound has been reported to induce hypothermia, reduce locomotor activity, and cause catalepsy in animal models. MMB-2201 has also been shown to alter the levels of various neurotransmitters in the brain, including dopamine, serotonin, and noradrenaline.

実験室実験の利点と制限

MMB-2201 has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. MMB-2201 is also highly potent, making it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. However, MMB-2201 has several limitations. The compound is highly lipophilic, making it difficult to dissolve in water-based solutions. MMB-2201 is also a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes.

将来の方向性

There are several future directions for the study of MMB-2201. One area of research is the development of new synthetic cannabinoids that are more selective for CB1 or CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes. Additionally, the potential therapeutic applications of synthetic cannabinoids, including MMB-2201, for the treatment of various medical conditions, such as chronic pain and anxiety, warrant further investigation.
Conclusion
MMB-2201 is a synthetic cannabinoid that has gained significant attention in scientific research due to its unique properties and potential applications. The compound has been extensively studied for its potential applications in analytical chemistry and pharmacology. MMB-2201 acts as a potent agonist of the cannabinoid receptors CB1 and CB2 and has a range of biochemical and physiological effects. While MMB-2201 has several advantages for lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of MMB-2201 and other synthetic cannabinoids.

合成法

The synthesis of MMB-2201 involves the reaction of 4-methoxy-3-methylbenzaldehyde with thiourea to form the corresponding thiosemicarbazide. The thiosemicarbazide is then reacted with 7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine to form MMB-2201. The synthesis method has been optimized to produce high yields of the compound.

科学的研究の応用

MMB-2201 has been extensively studied for its potential applications in scientific research. The compound has been used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in biological samples. MMB-2201 has also been used in pharmacological studies to investigate the effects of synthetic cannabinoids on the endocannabinoid system and other physiological processes.

特性

製品名

6-(4-Methoxy-3-methylphenyl)-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

分子式

C22H22N4O3S

分子量

422.5 g/mol

IUPAC名

1-[6-(4-methoxy-3-methylphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C22H22N4O3S/c1-5-18(27)26-16-9-7-6-8-15(16)19-20(23-22(30-4)25-24-19)29-21(26)14-10-11-17(28-3)13(2)12-14/h6-12,21H,5H2,1-4H3

InChIキー

WRHSLNWEGPMRHM-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

正規SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。